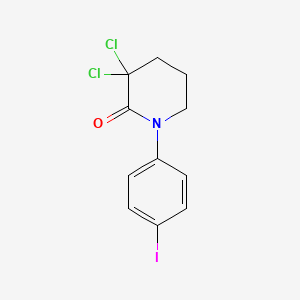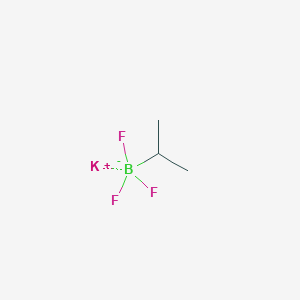
Potassium isopropyltrifluoroborate
Overview
Description
Potassium isopropyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C₃H₇BF₃K. It is a versatile reagent used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable tool for chemists.
Mechanism of Action
Target of Action
Potassium isopropyltrifluoroborate, also known as potassium trifluoro(isopropyl)borate, primarily targets organic molecules in synthetic chemistry. This compound is often used in cross-coupling reactions, where it interacts with various organic halides to form new carbon-carbon bonds. The primary role of this compound in these reactions is to serve as a boron source, facilitating the formation of complex organic structures .
Mode of Action
This compound interacts with its targets through a process known as transmetalation. In this process, the boron atom in this compound transfers its organic group to a metal catalyst, typically palladium or nickel. This interaction results in the formation of a new organometallic intermediate, which then undergoes further reactions to form the desired product. The presence of the trifluoroborate group in this compound enhances the stability and reactivity of the intermediate, making the reaction more efficient .
Biochemical Pathways
This compound affects several biochemical pathways involved in organic synthesis. The compound participates in Suzuki-Miyaura cross-coupling reactions, which are widely used to form biaryl compounds. These reactions involve the coupling of an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide, facilitated by a palladium catalyst. The downstream effects of these pathways include the formation of complex organic molecules that are essential in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
The pharmacokinetics of this compound, in the context of its use in synthetic chemistry, involves its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically used in a controlled laboratory environment, where its bioavailability is determined by its solubility and stability in various solvents. The compound is stable under ambient conditions and can be easily handled and stored, ensuring its availability for chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of new chemical bonds. The compound’s ability to facilitate cross-coupling reactions leads to the synthesis of complex organic molecules with high precision and efficiency. These reactions are crucial for the development of new drugs, agrochemicals, and advanced materials, highlighting the importance of this compound in modern synthetic chemistry .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound The compound is moisture- and air-stable, which enhances its usability in various chemical reactions. Optimal reaction conditions are essential to maximize the compound’s efficacy and ensure the desired outcomes in synthetic processes .
: ChemSpider : Sigma-Aldrich : MilliporeSigma : MilliporeSigma
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium isopropyltrifluoroborate can be synthesized through the reaction of isopropylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions involve maintaining a low temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium isopropyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction conditions typically involve the use of a base such as potassium carbonate in an organic solvent.
Suzuki-Miyaura Cross-Coupling: This reaction requires a palladium catalyst and a base, often conducted in an organic solvent like THF or toluene.
Major Products Formed
Substitution Reactions: The major products are the substituted boron compounds.
Cross-Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the reactants used.
Scientific Research Applications
Potassium isopropyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: Its role in the synthesis of complex organic molecules makes it valuable in medicinal chemistry for drug development.
Industry: It is used in the production of fine chemicals and materials, contributing to the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
Uniqueness
Potassium isopropyltrifluoroborate is unique due to its specific reactivity and stability. Compared to other trifluoroborate salts, it offers distinct advantages in terms of its ability to participate in selective substitution and cross-coupling reactions. Its stability under various reaction conditions makes it a preferred choice for many synthetic applications.
Properties
IUPAC Name |
potassium;trifluoro(propan-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSGFLKVWWQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635714 | |
| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041642-13-0 | |
| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium isopropyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


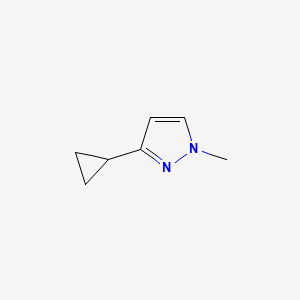


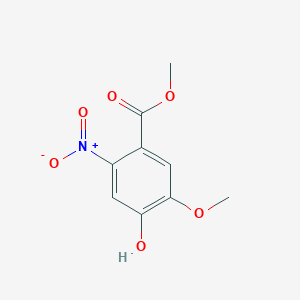
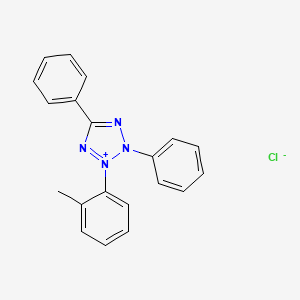

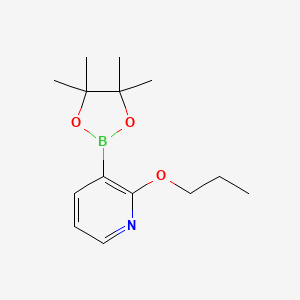
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)

